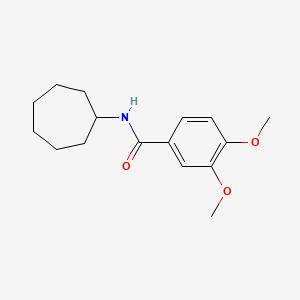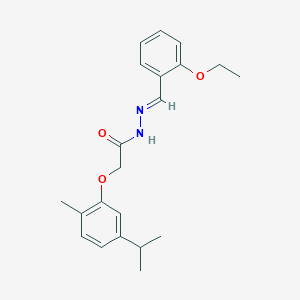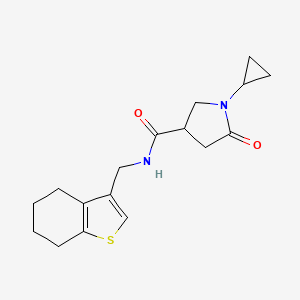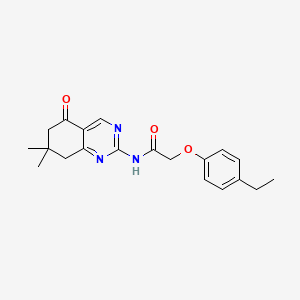
3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydrazone compounds, similar to 3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide, typically involves the condensation of an appropriate benzohydrazide with an aldehyde. For instance, in the synthesis of related compounds, 4-methoxybenzaldehyde might react with 3,5-dihydroxybenzohydrazide under acidic or basic conditions to form the desired hydrazone linkage (Lei et al., 2011).
Molecular Structure Analysis
Hydrazone compounds often exhibit interesting molecular structures, as seen in related compounds where X-ray crystallography revealed monoclinic space groups and specific unit cell parameters, indicating the solid-state arrangement and molecular conformation of these compounds (Lei et al., 2011).
Wissenschaftliche Forschungsanwendungen
Crystal Structures
Compounds related to 3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide have been synthesized and characterized, showing specific crystal structures stabilized by hydrogen bonds and π...π interactions. For instance, aroylhydrazones derived from 5-methoxysalicylaldehyde were prepared and determined by spectroscopy and X-ray diffraction, illustrating the significance of molecular geometry and interactions in understanding their properties (Q. Zong & J. Y. Wu, 2013).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant potentials of benzohydrazone compounds. For example, derivatives have shown significant to good antimicrobial activity against various bacterial and fungal strains. The antimicrobial activities are influenced by the presence of electron-withdrawing groups, indicating the role of molecular substitution in enhancing biological activity (You-Yue Han, 2013). Additionally, Schiff base compounds have demonstrated remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic screenings, further highlighting the diverse applications of these molecules in bioactive research (M. Sirajuddin et al., 2013).
Anticancer Evaluation
Some derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types, showing promising results. This indicates the potential of these compounds in anticancer drug development (O. Bekircan et al., 2008).
Urease Inhibition
Research into the urease inhibitory activities of these compounds, particularly those involving oxovanadium complexes, suggests potential applications in addressing diseases caused by urease-producing pathogens. The study of such complexes reveals their significant inhibition properties, contributing to the exploration of therapeutic agents (Dan Qu et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Future research on “3,5-dihydroxy-N’-(4-methoxybenzylidene)benzohydrazide” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities. This could include studies on their mechanisms of action, toxicity, and potential uses in medicine or other fields .
Eigenschaften
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQZJORCINPMMO-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)
![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)
![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

